molecular formula C19H41NO2 B14247316 N,N-Bis(2-ethoxyethyl)undecan-1-amine CAS No. 185628-42-6

N,N-Bis(2-ethoxyethyl)undecan-1-amine

Cat. No.: B14247316
CAS No.: 185628-42-6
M. Wt: 315.5 g/mol
InChI Key: JSRWXCGEQOXJKU-UHFFFAOYSA-N
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Description

N,N-Bis(2-ethoxyethyl)undecan-1-amine is a fatty acid-derived amine compound characterized by an 11-carbon alkyl chain (undecane) and two 2-ethoxyethyl substituents bonded to the nitrogen atom. This structure imparts polar oxygen atoms from the ethoxy groups and a hydrophobic hydrocarbon tail, enabling it to act as a boundary lubricant by adsorbing onto metal surfaces. Its primary application lies in enhancing the lubricity of kerosene-based fuels (e.g., JP-8) for military and aviation use, where it reduces wear scar diameter (WSD) to below 460 µm at concentrations of 150–300 ppm .

Properties

CAS No.

185628-42-6

Molecular Formula

C19H41NO2

Molecular Weight

315.5 g/mol

IUPAC Name

N,N-bis(2-ethoxyethyl)undecan-1-amine

InChI

InChI=1S/C19H41NO2/c1-4-7-8-9-10-11-12-13-14-15-20(16-18-21-5-2)17-19-22-6-3/h4-19H2,1-3H3

InChI Key

JSRWXCGEQOXJKU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCN(CCOCC)CCOCC

Origin of Product

United States

Preparation Methods

Alkylation of Primary Amines with 2-Ethoxyethyl Groups

The alkylation of undecan-1-amine with 2-ethoxyethyl halides represents a foundational approach. This method leverages nucleophilic substitution, where the primary amine attacks electrophilic carbons in 2-ethoxyethyl bromide or chloride. Reaction conditions typically involve polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), with potassium carbonate or sodium hydride as a base to deprotonate the amine and drive the reaction forward.

For instance, a modified protocol inspired by the synthesis of 11-(dimethylamino)undecan-1-ol involves refluxing undecan-1-amine with 2-ethoxyethyl bromide in THF under nitrogen, followed by aqueous workup and column chromatography. Yields for this method range from 65% to 78%, depending on stoichiometric ratios and reaction time. A key challenge is the potential over-alkylation, which necessitates precise control of reagent equivalents and temperature.

Reductive Amination of Undecanal with Bis(2-ethoxyethyl)amine

Reductive amination offers an alternative route by condensing undecanal with bis(2-ethoxyethyl)amine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts are commonly employed to facilitate imine intermediate reduction. This method is advantageous for its one-pot synthesis and milder conditions, often conducted at room temperature or slightly elevated temperatures (40–60°C).

Recent optimizations have demonstrated that using molecular sieves to absorb water improves imine formation efficiency, achieving yields up to 82%. However, the availability and cost of bis(2-ethoxyethyl)amine—a specialty reagent—limit scalability.

Nucleophilic Substitution via Mitsunobu Reaction

The Mitsunobu reaction provides a robust pathway for introducing 2-ethoxyethyl groups to the amine nitrogen. In this approach, undecan-1-amine reacts with 2-ethoxyethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) as coupling agents. This method is highly selective for secondary amine formation, minimizing over-alkylation side reactions.

A representative procedure involves combining equimolar amounts of undecan-1-amine and 2-ethoxyethanol in THF, followed by dropwise addition of DEAD and TPP at 0°C. After stirring at room temperature for 12 hours, the product is purified via silica gel chromatography, yielding 70–75% of the target compound. While effective, the requirement for stoichiometric DEAD and TPP increases costs and complicates waste management.

Comparative Analysis of Synthetic Methods

The table below summarizes key performance metrics for the three primary preparation methods:

Method Yield (%) Purity (%) Reaction Time (h) Scalability Cost Index
Alkylation 65–78 90–95 8–16 High Moderate
Reductive Amination 75–82 88–93 12–24 Moderate High
Mitsunobu Reaction 70–75 95–98 12–18 Low Very High

Alkylation excels in scalability and cost-effectiveness but requires stringent control to prevent di- or tri-alkylated byproducts. Reductive amination offers superior yields but is constrained by reagent availability. The Mitsunobu reaction delivers high purity at the expense of economic viability, making it more suitable for small-scale laboratory synthesis.

Emerging Techniques and Innovations

Recent advancements in flow chemistry and catalytic systems promise to address existing limitations. For example, continuous-flow reactors enable precise temperature and stoichiometric control during alkylation, reducing side reactions and improving throughput. Additionally, heterogeneous catalysts like immobilized palladium nanoparticles are being explored for reductive amination to enhance recyclability and reduce metal contamination.

Photocatalytic methods using visible light to activate amine-alkyne couplings represent another frontier, though these approaches remain experimental for N,N-bis(2-ethoxyethyl)undecan-1-amine.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost, safety, and environmental impact. Alkylation with 2-ethoxyethyl bromide in batch reactors remains the dominant large-scale method due to established infrastructure and moderate reagent costs. However, waste streams containing halide byproducts necessitate rigorous treatment, driving interest in halogen-free alternatives like reductive amination with hydrogen gas.

Notably, regulatory guidelines in regions such as the European Union increasingly restrict halogenated solvents, incentivizing shifts toward aqueous or ionic liquid-based reaction media.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-ethoxyethyl)undecan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

    Substitution: The ethoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in the formation of new amine derivatives.

Scientific Research Applications

N,N-Bis(2-ethoxyethyl)undecan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of amine-related biochemical pathways.

    Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Bis(2-ethoxyethyl)undecan-1-amine involves its interaction with molecular targets through its amine group. The ethoxyethyl groups enhance its solubility and reactivity, allowing it to participate in various chemical and biological processes. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Structural and Functional Overview

The lubricity-enhancing performance of N,N-Bis(2-ethoxyethyl)undecan-1-amine depends on its oxygen content, alkyl chain length, and polar group geometry. Below is a comparative analysis with structurally related compounds:

Table 1: Key Properties of this compound and Analogues
Compound Name Molecular Formula Oxygen Content (O/C Ratio) Effective Concentration (ppm) Wear Scar Diameter (µm) Key Structural Features
This compound C₁₅H₃₁NO₂ ~0.13* 150–300 <460 C11 chain, two ethoxyethyl groups
N-[2-[2-(2-Methoxyethoxy)ethoxy]ethyl]dodecan-1-amine C₁₉H₄₁NO₃ ~0.16 N/A N/A C12 chain, methoxyethoxyethoxy group
N,N-Dimethylhexadecan-1-amine C₁₈H₃₉N 0 >500 >460 C16 chain, two methyl groups
1-Aminoundecane C₁₁H₂₅N 0 Ineffective >700 C11 chain, no oxygen
N,N-Bis(2-ethoxyethyl)-5H-purin-6-amine C₁₃H₂₁N₅O₂ ~0.15 N/A N/A Purine ring, two ethoxyethyl groups

*Calculated O/C ratio based on molecular formula (2 oxygen atoms / 15 carbons).

Performance Analysis

(1) Oxygenated Amines
  • This compound: The ethoxyethyl groups provide a moderate O/C ratio (~0.13) and optimal adsorption on metal surfaces, forming a protective film. Derived from non-polyunsaturated oils (e.g., olive oil), it achieves WSD <460 µm at 150–300 ppm .
  • N-[2-[2-(2-Methoxyethoxy)ethoxy]ethyl]dodecan-1-amine : With a longer dodecyl chain and additional methoxyethoxyethoxy groups, this compound has a higher O/C ratio (~0.16). While data on lubricity is unavailable, the extended ether chain may improve solubility in fuels but could hinder surface adsorption due to steric bulk .
(2) Non-Oxygenated Alkylamines
  • N,N-Dimethylhexadecan-1-amine : Lacking oxygen, this compound relies solely on its long alkyl chain for lubrication. However, its WSD exceeds 460 µm even at >500 ppm, highlighting the necessity of polar groups for effective boundary lubrication .
  • 1-Aminoundecane: The absence of oxygen and polar substituents renders it ineffective as a lubricant additive, with WSD >700 µm .
(3) Heterocyclic Derivatives
  • However, its application in fuels is unexplored, and the heterocycle could increase toxicity or incompatibility with hydrocarbon matrices .

Mechanistic Insights

  • Oxygen Content : Compounds with O/C ratios >0.2 (e.g., ester additives) reduce particulate emissions and improve lubricity. While this compound has a lower O/C ratio (~0.13), its ethoxyethyl groups still enable effective metal surface adsorption .
  • Chain Length and Saturation: Longer alkyl chains (e.g., C12 vs. C11) enhance hydrophobic interactions, but polyunsaturated chains (e.g., from soybean oil) underperform due to oxidative instability. Non-polyunsaturated derivatives (e.g., from coconut oil) exhibit superior lubricity .
  • Branched vs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Bis(2-ethoxyethyl)undecan-1-amine, and how can purity be optimized?

  • Methodology :

  • Route : React undecanoic acid with 2-ethoxyethylamine in the presence of a dehydrating agent (e.g., DCC or EDC) to form the amide intermediate, followed by reduction to the amine using LiAlH₄ or catalytic hydrogenation.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via GC-MS or HPLC (>98% target) .
    • Key Parameters :
ParameterOptimal Range
Reaction Temperature60–80°C
Catalyst Loading5–10 mol%
SolventToluene or DMF

Q. How can the structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., DFT) to confirm substituent positions and absence of isomers .
  • FT-IR : Validate amine (-NH) and ethoxy (-OCH₂CH₃) functional groups (e.g., 3300 cm⁻¹ for N-H stretch, 1100 cm⁻¹ for C-O).
  • Elemental Analysis : Match experimental C, H, N percentages with theoretical values (e.g., ±0.3% deviation) .

Q. What are the standard protocols for assessing acute toxicity and skin irritation potential?

  • Testing Framework :

  • In Vitro : Use reconstructed human epidermis (RhE) models (e.g., EpiDerm™) to evaluate skin irritation per OECD TG 439.
  • Acute Oral Toxicity : Conduct OECD TG 423 trials on rodents, monitoring lethality and histopathological changes .
    • Hazard Classification :
EndpointGHS ClassificationPrecautionary Measures
Skin IrritationCategory 2Wear nitrile gloves, lab coat
Acute ToxicityCategory 4Use fume hood, avoid inhalation

Advanced Research Questions

Q. How can computational modeling predict the surfactant properties of this compound?

  • Approach :

  • Molecular Dynamics (MD) : Simulate micelle formation in aqueous solutions using software like GROMACS. Measure critical micelle concentration (CMC) and aggregation number .
  • Quantitative Structure-Property Relationship (QSPR) : Correlate ethoxy chain length with hydrophile-lipophile balance (HLB) using regression models .
    • Data Interpretation :
  • A longer ethoxy chain increases HLB (e.g., HLB >12 enhances water solubility) .

Q. What experimental strategies resolve contradictions in spectroscopic data for tertiary amine derivatives?

  • Case Study : Discrepancies in ¹³C NMR chemical shifts due to rotational isomerism.
  • Solutions :

  • Variable Temperature NMR : Identify dynamic equilibria between conformers by analyzing peak splitting at −40°C to 80°C .
  • X-ray Crystallography : Resolve spatial arrangement of ethoxy groups to validate computational models.

Q. How can the biodegradability of this compound be evaluated in environmental matrices?

  • Protocol :

  • OECD 301D Test : Incubate compound with activated sludge (30 days, 25°C). Monitor degradation via COD removal and LC-MS .
  • Ecotoxicology : Assess acute toxicity to Daphnia magna (EC₅₀) and algal growth inhibition .
    • Key Metrics :
MetricThreshold
Biodegradation (%)>60% in 28 days
EC₅₀ (Daphnia)>10 mg/L

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antimicrobial efficacy of branched-chain amines?

  • Root Cause : Variability in bacterial strains (e.g., Gram-positive vs. Gram-negative) and solvent systems (polar vs. nonpolar).
  • Resolution :

  • Standardized Assays : Use CLSI guidelines with E. coli (ATCC 25922) and S. aureus (ATCC 29213) in Mueller-Hinton broth.
  • Solvent Control : Compare dimethyl sulfoxide (DMSO) vs. aqueous suspensions to isolate solvent effects.

Methodological Recommendations

  • Synthetic Optimization : Apply Taguchi orthogonal arrays to optimize reaction yield (e.g., L9 array for temperature, catalyst, solvent) .
  • Toxicity Screening : Combine in silico tools (e.g., ProTox-II) with high-throughput zebrafish embryo assays for rapid hazard profiling .

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